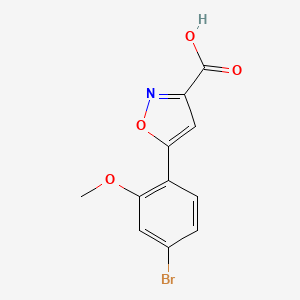
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a bromo and methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where an alkyne reacts with a nitrile oxide in the presence of a catalyst such as Cu(I) or Ru(II) to form the isoxazole ring . The reaction conditions often include heating and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-(4-methoxyphenyl)isoxazole: Similar structure but lacks the carboxylic acid group.
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and methoxy groups on the phenyl ring, along with the isoxazole and carboxylic acid functionalities, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H8BrNO4 |
|---|---|
Peso molecular |
298.09 g/mol |
Nombre IUPAC |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-9-4-6(12)2-3-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
PQAIBXRVUQFWBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


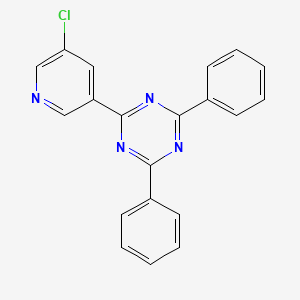


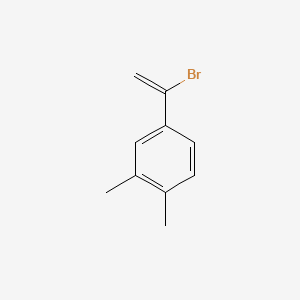
amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
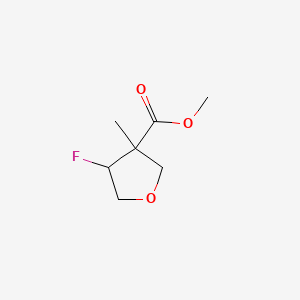

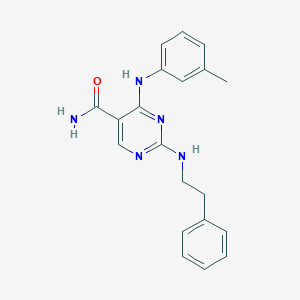

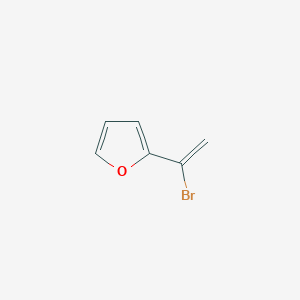
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
